

# An In-depth Technical Guide to the Physical Properties of Pentachlorodisilane Liquid

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## Compound of Interest

Compound Name: Pentachlorodisilane

Cat. No.: B12657859

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## Introduction

**Pentachlorodisilane** ( $\text{Si}_2\text{HCl}_5$ ) is a reactive chlorosilane that exists as a colorless liquid at room temperature. It is a key precursor in the semiconductor industry, particularly in chemical vapor deposition (CVD) processes for the production of high-purity silicon-containing thin films. Its chemical structure, featuring a silicon-silicon bond, five chlorine atoms, and one hydrogen atom, imparts specific reactivity that is harnessed in various chemical syntheses. This guide provides a comprehensive overview of the known physical properties of **pentachlorodisilane** liquid, details the experimental methodologies for their determination, and illustrates its application in a key industrial process.

## Core Physical Properties

A summary of the available quantitative physical property data for **pentachlorodisilane** is presented in Table 1. It is important to note that due to its high reactivity and sensitivity to air and moisture, some physical properties are not widely reported in the literature.

Table 1: Physical Properties of **Pentachlorodisilane**

Property	Value	Conditions
Molecular Formula	Si <sub>2</sub> HCl <sub>5</sub>	-
Molecular Weight	234.41 g/mol	-
Appearance	Colorless liquid	Room Temperature
Boiling Point	147 °C	Standard Atmospheric Pressure
40 - 41 °C	35 hPa	
Density	1.54 g/cm <sup>3</sup>	Room Temperature
Melting Point	Not determined	-
Viscosity	Not determined	-
Refractive Index	Not determined	-

## Experimental Protocols

The determination of the physical properties of air- and moisture-sensitive compounds like **pentachlorodisilane** requires specialized techniques to prevent decomposition and ensure accurate measurements. The following sections detail the general experimental protocols that would be employed.

### Boiling Point Determination

The boiling point of **pentachlorodisilane** at atmospheric pressure can be determined using a standard distillation apparatus under an inert atmosphere (e.g., nitrogen or argon). For measurements at reduced pressure, a vacuum distillation setup is used. The Siwoloboff method is a suitable micro-scale technique where a small sample is heated in a sealed tube with an inverted capillary. The temperature at which a steady stream of bubbles emerges from the capillary and then ceases upon cooling corresponds to the boiling point.

### Density Measurement

The density of liquid **pentachlorodisilane** can be measured using a pycnometer or a vibrating tube densitometer. All measurements must be conducted under an inert atmosphere. The

pycnometer is a flask with a precisely known volume. The density is calculated from the mass of the liquid-filled pycnometer. A vibrating tube densitometer measures the oscillation frequency of a U-shaped tube filled with the liquid, which is directly related to the liquid's density.

## Viscosity Measurement

The viscosity of **pentachlorodisilane** can be determined using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer, within a controlled temperature bath and under an inert atmosphere. The time it takes for a specific volume of the liquid to flow through a capillary of a known diameter is measured. The kinematic viscosity is then calculated, and the dynamic viscosity can be determined by multiplying the kinematic viscosity by the density of the liquid.

## Refractive Index Measurement

The refractive index of liquid **pentachlorodisilane** can be measured using a refractometer, such as an Abbé refractometer. A few drops of the liquid are placed on the prism surface, and the measurement is taken under an inert atmosphere to prevent reaction with air. The refractive index is a measure of how light bends as it passes through the liquid and is a valuable parameter for purity assessment.

## Application in Chemical Vapor Deposition (CVD)

**Pentachlorodisilane** is a critical precursor for the deposition of silicon-containing thin films in the semiconductor industry through Chemical Vapor Deposition (CVD). The process involves the thermal decomposition of **pentachlorodisilane** on a heated substrate surface to form a solid film.

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